

An In-depth Technical Guide to Aminoxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminoxy-PEG3-methyl ester

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Aminoxy-PEG3-methyl ester**, a versatile heterobifunctional linker used extensively in bioconjugation, chemical biology, and the development of novel therapeutics such as Proteolysis-Targeting Chimeras (PROTACs).

Core Chemical Data

Aminoxy-PEG3-methyl ester is a polyethylene glycol (PEG) derivative containing an aminoxy group at one end and a methyl ester at the other, separated by a three-unit PEG spacer.^{[1][2]} This structure provides water solubility and a flexible linker for various conjugation strategies.^[2]

Property	Value	Reference
CAS Number	2086689-03-2	[1][3][4]
Molecular Formula	C10H21NO6	[1][3][4]
Molecular Weight	251.28 g/mol	[1][3]
IUPAC Name	methyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate	[1][3]
Synonyms	Aminoxy-PEG3-methyl ester	[1][3]
Appearance	Solid powder	[1]
Purity	≥95%	[2]
Solubility	Soluble in DMSO	[3]
Storage	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	[3]
InChI Key	KYJYDNKATOCUIR-UHFFFAOYSA-N	[1][3]
SMILES	COC(=O)CCOCCOCCOCCON	[3]

Chemical Reactivity and Applications

The key feature of **Aminooxy-PEG3-methyl ester** is its aminooxy group (-O-NH₂), which reacts specifically and efficiently with aldehydes and ketones to form stable oxime linkages.[3] This reaction is highly selective, avoiding side reactions with other functional groups like thiols or amines, which is crucial for preserving the integrity of complex biomolecules.[3] The reaction is favorable in aqueous environments at a slightly acidic pH (around 4.5).[3]

The methyl ester group provides a handle for further chemical modifications and enhances the compound's solubility.[3]

Primary Applications:

- **Bioconjugation:** It is widely used to link molecules together. For example, it can be used to attach drugs or imaging agents to antibodies or other proteins that have been engineered or modified to contain an aldehyde or ketone group.[3]
- **PROTACs:** This linker is a critical component in the synthesis of PROTACs.[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The PEG linker provides the necessary spacing and flexibility for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

Experimental Protocols

General Protocol for Oxime Ligation:

The formation of an oxime bond between an aminoxy-functionalized molecule and a carbonyl-containing molecule is a straightforward and robust reaction. The following is a general two-step protocol for coupling.

Materials:

- **Aminoxy-PEG3-methyl ester**
- Aldehyde or ketone-containing biomolecule
- Reaction Buffer: 4-morpholinoethanesulfonic acid (MES) buffer, pH 5.5
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- 2-Mercaptoethanol (for quenching)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

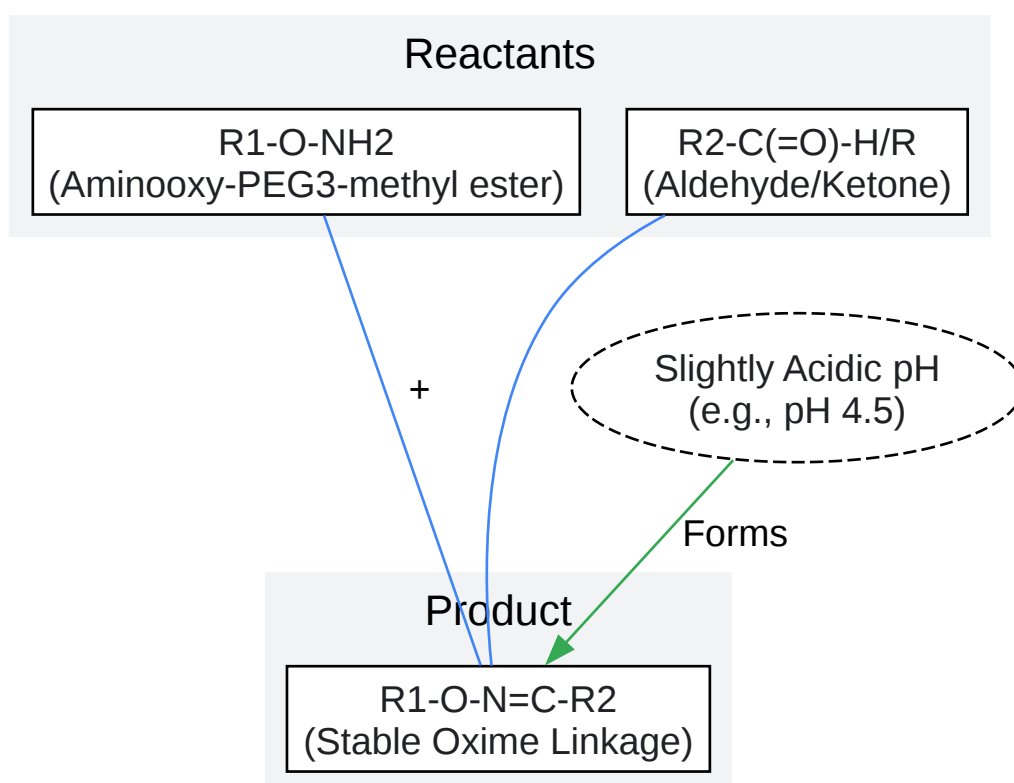
- **Activation of Carboxylic Acid (if applicable):** If you are conjugating to a molecule with a carboxylic acid, it must first be activated. Dissolve the carboxylic acid substrate in MES

buffer (pH 5.5). Add EDC and NHS in a 1:1 molar ratio. Allow the reaction to proceed for 15 minutes at room temperature.[3] Quench any excess EDC with 2-mercaptoethanol.[3]

- Oxime Ligation: Dissolve the aldehyde or ketone-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a pH of around 6.0-7.0). Add a molar excess of **Aminoxy-PEG3-methyl ester**. The reaction is typically carried out at room temperature for 2-4 hours, but can be left overnight at 4°C for sensitive biomolecules.
- Purification: Purify the resulting conjugate using an appropriate chromatography method to remove unreacted starting materials and byproducts.
- Analysis: Characterize the final conjugate using techniques such as mass spectrometry (MS) and SDS-PAGE (for proteins) to confirm successful ligation.

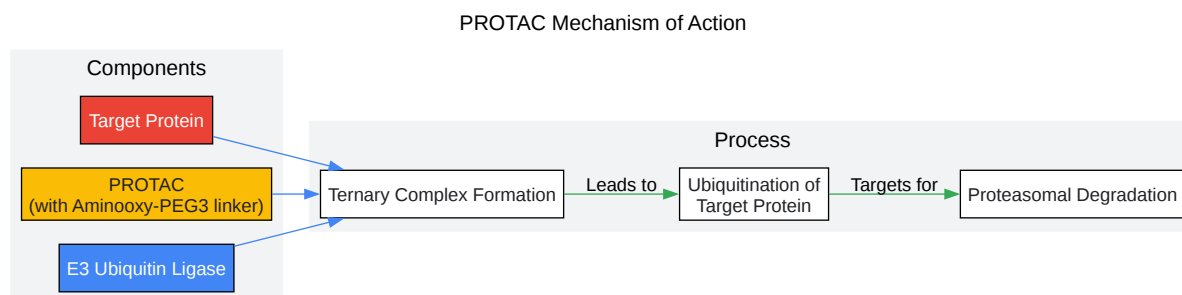
Visualizations

Oxime Bond Formation



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Caption: Reaction scheme for oxime ligation.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Aminoxy-PEG3-methyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605435#aminoxy-peg3-methyl-ester-cas-number-and-chemical-data\]](https://www.benchchem.com/product/b605435#aminoxy-peg3-methyl-ester-cas-number-and-chemical-data)

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